

The Lyaline Conundrum: A Technical Guide to its Structure Elucidation and Revision

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Compound of Interest

Compound Name: *Lyaline*

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For decades, the monoterpene indole alkaloid **Lyaline**, isolated in 1974 from *Pauridiantha lyallii*, held a peculiar and ultimately incorrect structural assignment. This technical guide provides an in-depth exploration of the journey to elucidate and ultimately revise the structure of **Lyaline**, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry.

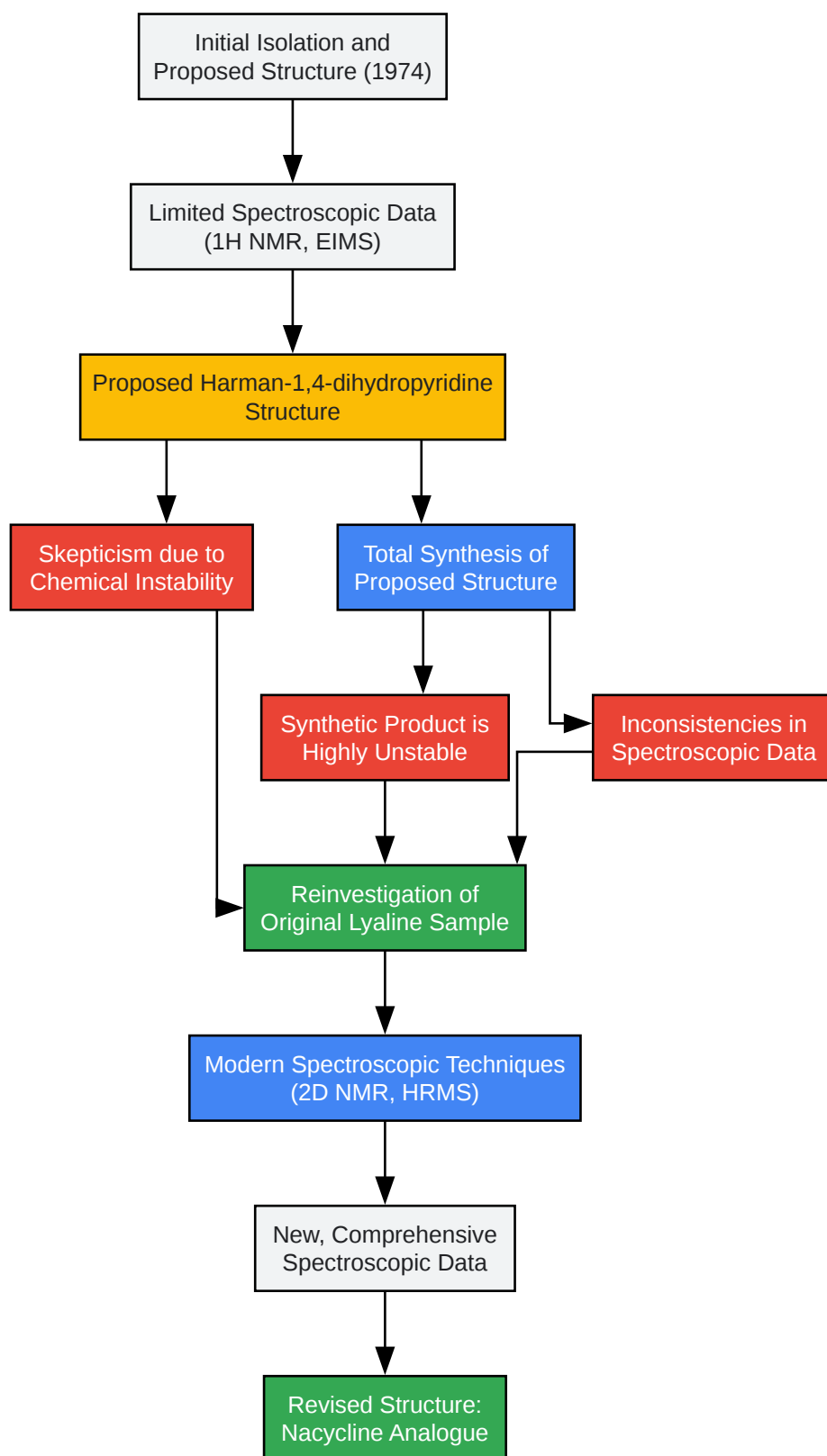
The story of **Lyaline** is a compelling case study in the evolution of analytical techniques and the importance of rigorous structural verification. The initially proposed structure, a unique harman-1,4-dihydropyridine derivative, was based on limited spectroscopic data available at the time, primarily ¹H NMR and Electron Ionization Mass Spectrometry (EIMS).[1][2] However, this proposed structure was met with skepticism due to the inherent instability of N-unsubstituted 4-alkyl-1,4-dihydropyridines, which were unlikely to survive the extraction and isolation procedures.[3]

Decades later, a total synthesis of the proposed structure confirmed these suspicions. The synthetic product proved to be highly unstable, and its spectroscopic data were inconsistent with the limited data reported for the natural isolate.[1][3][4] This discrepancy cast significant doubt on the original structural assignment of **Lyaline**.

The definitive breakthrough came with the reinvestigation of the original **Lyaline** sample, preserved for 47 years.[1] Modern spectroscopic techniques, including advanced 2D NMR experiments, provided a wealth of data that conclusively refuted the initial structure and established **Lyaline** as the first naturally occurring nacycline analogue.[1]

The Path to Structural Revision: A Logical Workflow

The process of revising the structure of **Lyaline** followed a systematic and evidence-based approach, as illustrated in the workflow diagram below.



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Figure 1: Logical workflow of the **Lyaline** structure elucidation and revision process.

Spectroscopic Evidence: A Tale of Two Structures

The revision of **Lyaline**'s structure hinged on a detailed comparison of the spectroscopic data of the natural product with that of the synthetically prepared, originally proposed structure. The modern analysis of the authentic **Lyaline** sample revealed critical discrepancies with the harman-1,4-dihydropyridine framework.[\[2\]](#)

Key Spectroscopic Discrepancies:

Spectroscopic Feature	Originally Proposed Structure	Revised Nacycline Structure
Stability	Highly unstable, prone to fragmentation [1] [2]	Stable over 47 years [1]
¹ H NMR	Incomplete data, inconsistencies with synthetic compound [2]	Showed characteristic signals for a β -carboline unit, a vinylic side chain, and additional sp ³ methines not accounted for in the original structure. [5]
¹³ C NMR	Not originally reported	Revealed 21 carbon resonances, including two additional sp ³ methines, which was inconsistent with the proposed dihydropyridine structure. [5]
2D NMR (COSY, HSQC, HMBC)	Not available	Established key correlations that defined the pentacyclic nacycline core, including a crucial N-1 to C-21 bond. [5]

Experimental Protocols

A detailed account of the experimental protocols used in the reinvestigation of **Lyaline** is crucial for understanding the basis of the structural revision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

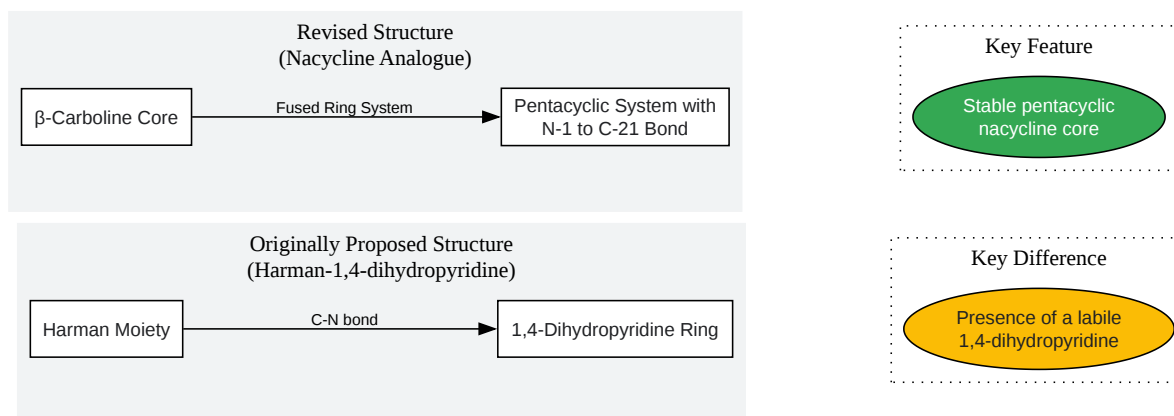
- **Sample Preparation:** The original **Lyaline** sample was dissolved in deuterated chloroform (CDCl_3) and deuterated methanol (CD_3OD) for NMR analysis.^[5]
- **Instrumentation:** 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer.
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra were used to piece together the connectivity of the molecule, leading to the revised structure.^[5]

High-Resolution Mass Spectrometry (HRMS)

- **Instrumentation:** UHPLC-DAD-HRMS² analysis was performed to determine the elemental composition of **Lyaline**.^[5]
- **Analysis:** The analysis revealed a single peak with a mass-to-charge ratio (m/z) corresponding to the molecular formula $\text{C}_{21}\text{H}_{19}\text{N}_3\text{O}_2$, which was consistent with both the original and revised structures but provided an accurate mass for further confirmation.^[5]

The Revised Structure and its Biogenetic Implications

The revised structure of **Lyaline** established it as the first natural product belonging to the nacycline class of alkaloids. This discovery has significant biogenetic implications, suggesting a plausible pathway from strictosidine, a key precursor in the biosynthesis of many monoterpene indole alkaloids.^[1]



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Figure 2: Comparison of the originally proposed and revised structures of **Lyaline**.

The elucidation and subsequent revision of **Lyaline**'s structure underscore the critical role of modern analytical methods in natural product chemistry. This case serves as a powerful reminder that structural assignments, particularly those based on limited historical data, should be continuously re-evaluated as new technologies and synthetic methodologies become available. The journey to uncover the true structure of **Lyaline** has not only corrected a long-standing error in the scientific literature but has also unveiled a new, naturally occurring alkaloid scaffold, opening new avenues for biosynthesis research and potential drug discovery.

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